molecular formula C14H20FNO B13208827 {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13208827
M. Wt: 237.31 g/mol
InChI Key: NBOALQSPOMUXQL-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Scientific Research Applications

{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to exert its effects through interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol can be compared with other similar compounds, such as:

    {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical reactivity and biological activity.

    {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol: This compound contains a bromine atom instead of fluorine. Bromine’s larger size and different electronegativity can affect the compound’s properties.

    {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol: In this compound, a methyl group replaces the fluorine atom.

These comparisons highlight the uniqueness of this compound, particularly due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

[1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20FNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2

InChI Key

NBOALQSPOMUXQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2F

Origin of Product

United States

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